2-(3-Chloro-4-ethoxyphenyl)-4-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole
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Overview
Description
2-(3-CHLORO-4-ETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of chloro, ethoxy, and fluoro substituents, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLORO-4-ETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted anilines or benzimidazoles, followed by cyclization reactions to form the tetrahydropyrimido[1,2-a][1,3]benzimidazole core. Common reagents used in these reactions include halogenating agents, alkylating agents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-CHLORO-4-ETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a pharmaceutical agent for treating diseases or conditions.
Industry: Utilizing its unique properties in materials science, such as developing new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-CHLORO-4-ETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to specific sites, altering the activity or function of these targets. Pathways involved in its mechanism of action could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-CHLORO-4-METHOXYPHENYL)-4-(2-FLUOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE
- 2-(3-CHLORO-4-ETHOXYPHENYL)-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE
Uniqueness
The uniqueness of 2-(3-CHLORO-4-ETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with similar compounds can highlight differences in potency, selectivity, and applications.
Properties
Molecular Formula |
C24H21ClFN3O |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-4-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C24H21ClFN3O/c1-2-30-23-12-11-15(13-17(23)25)20-14-22(16-7-3-4-8-18(16)26)29-21-10-6-5-9-19(21)27-24(29)28-20/h3-13,20,22H,2,14H2,1H3,(H,27,28) |
InChI Key |
ZTSZAMUADDQYKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(N3C4=CC=CC=C4N=C3N2)C5=CC=CC=C5F)Cl |
Origin of Product |
United States |
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